BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Lipophilicity Halogen bonding Kinase inhibitor optimization

This compound offers a unique 5-bromo-2-chloro halogenation pattern and 3-methylimidazo[1,2-a]pyrimidine core, generating a distinctive electronic and halogen-bonding footprint critical for ATP‑competitive CDK inhibitor lead optimization. Compared to mono‑halogen or des‑methyl analogs, the ortho‑chloro restricts amide bond rotation while the 3‑methyl group is predicted to enhance CDK2 hinge binding 3‑ to 10‑fold. Use it as a high‑lipophilicity (XLogP3 5.3) probe in halogen‑scanning SAR, selectivity panels, or ADME liability assays to drive reproducible structure‑activity decisions.

Molecular Formula C20H14BrClN4O
Molecular Weight 441.7 g/mol
CAS No. 862811-77-6
Cat. No. B3290082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
CAS862811-77-6
Molecular FormulaC20H14BrClN4O
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
InChIInChI=1S/C20H14BrClN4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)16-11-14(21)6-7-17(16)22/h2-11H,1H3,(H,24,27)
InChIKeyGXHJEGVDJLIETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS 862811-77-6): Core Scaffold for CDK-Focused Lead Optimization


5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine amide class, a privileged scaffold extensively explored for cyclin-dependent kinase (CDK) inhibition [1]. The compound features a 5-bromo-2-chlorobenzamide moiety linked via a meta-substituted phenyl bridge to a 3-methylimidazo[1,2-a]pyrimidine core, a combination that generates a distinctive halogenation pattern and electronic profile relative to other in-class analogs [2]. Its computed XLogP3 of 5.3, topological polar surface area of 59.3 Ų, and molecular weight of 441.7 g/mol place it within a lipophilic, low-hydrogen-bond-donor chemical space that is characteristic of ATP-competitive kinase inhibitor leads [2].

5-Bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide: Why Halogen Pattern and Meta-Linkage Prevent Simple In-Class Swaps


Within the imidazo[1,2-a]pyrimidine amide series, minor structural alterations—such as repositioning the benzamide halogen substitution, changing the phenyl bridge connectivity, or omitting the 3-methyl group on the imidazo[1,2-a]pyrimidine—produce divergent kinase selectivity profiles, cellular potency, and ADME properties [1]. The target compound's specific 5-bromo-2-chloro arrangement on the benzamide ring provides a unique halogen-bonding footprint and electronic distribution that cannot be replicated by the common 4‑bromo or 2‑bromo mono‑halogenated analogs [2]. These differences translate into measurable variations in target binding kinetics and lipophilicity-driven off-target engagement, making direct substitution without confirmatory head-to-head biochemical profiling a high-risk procurement decision for projects demanding reproducible SAR data [3].

5-Bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Halogen Substitution Pattern: 5‑Bromo‑2‑chloro vs. 2‑Bromo Mono‑Substituted Analog Drives a 0.6 Log Unit Lipophilicity Increase

The target compound possesses a 5‑bromo‑2‑chloro substitution on the benzamide ring, whereas the closest commercially available comparator, 2‑bromo‑N-(3‑(3‑methylimidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)benzamide (CAS 847388-39-0), carries only a single 2‑bromo substituent [1]. This dual‑halogen pattern increases the calculated XLogP3 from 4.7 (comparator) to 5.3 (target), a difference of 0.6 log units [2][3]. In the CDK inhibitor series, lipophilicity modulation was shown to directly impact CYP isoform inhibition margins and hERG liability, with higher logP values correlating with narrower safety windows [4].

Lipophilicity Halogen bonding Kinase inhibitor optimization

Ortho‑Chloro Substituent Introduces Torsional Constraint Absent in para‑Substituted Imidazo[1,2‑a]pyrimidine Analogs

The 2-chloro substituent on the benzamide ring of the target compound creates a steric and electronic ortho-effect that restricts rotation around the amide C–N bond relative to para-linked analogs such as 5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide (CAS 862811-33-4) [1]. Although direct torsional energy calculations are not available, the presence of the ortho-chloro group is known in medicinal chemistry to enforce a preferred conformation that can alter kinase hinge-region binding geometry [2]. The meta‑phenyl linkage in the target compound further differentiates it from para‑linked comparators, resulting in a distinct vector angle between the imidazo[1,2‑a]pyrimidine core and the benzamide pharmacophore [3].

Conformational restriction Kinase selectivity Molecular design

3‑Methyl Group on Imidazo[1,2‑a]pyrimidine Modulates Hinge‑Binding Affinity Relative to Des‑Methyl Congeners

The target compound incorporates a 3‑methyl substituent on the imidazo[1,2‑a]pyrimidine ring, whereas the comparator 5‑bromo‑2‑chloro‑N‑(4‑imidazo[1,2‑a]pyrimidin‑2‑ylphenyl)benzamide (CAS 862811‑33‑4) lacks this methyl group [1]. Although direct CDK inhibition data for these exact compounds are not publicly available, the Jones et al. (2008) series demonstrated that methylation at the imidazole 3‑position contributes to improved CDK2 potency by filling a small lipophilic pocket in the kinase hinge region [2]. In that study, 3‑methyl‑substituted analogs showed CDK2 IC50 values in the low nanomolar range, while des‑methyl variants exhibited 3‑ to 10‑fold reduced potency [2].

CDK2 inhibition Hinge-binding motif Methyl substitution effect

Physicochemical Space Differentiation: Higher Heavy Atom Count and Molecular Weight vs. Mono‑Halogenated Analog

The target compound contains 27 heavy atoms and a molecular weight of 441.7 g/mol, compared to 26 heavy atoms and 407.3 g/mol for the 2‑bromo analog (CAS 847388‑39‑0) [1][2]. The additional chlorine atom contributes +34.4 Da to molecular weight and increases the heavy atom count, which influences calculated descriptors relevant to lead‑likeness filters [1]. The exact mass difference (440.00395 Da vs. 406.04292 Da) is also relevant for analytical method development: the distinct isotopic pattern arising from the Br/Cl combination provides a unique mass spectrometry signature that facilitates compound tracking in metabolic stability and protein binding assays [3].

Physicochemical properties Lead-likeness Procurement specification

5-Bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide: Recommended Procurement Scenarios Driven by Differential Evidence


CDK Selectivity Panel Screening: Probing Hinge-Region Methyl Sensitivity

Use the compound as a 3‑methyl‑substituted probe alongside its des‑methyl analog (CAS 862811‑33‑4) in a CDK1/2/9 selectivity panel. The 3‑methyl group is predicted to enhance CDK2 hinge binding by 3‑ to 10‑fold based on class‑level SAR [1]. Differential inhibition percentages across the panel will directly reveal the methyl group's contribution to kinase selectivity, guiding subsequent lead optimization of the imidazo[1,2‑a]pyrimidine series.

Halogen Bonding SAR: Characterizing the Ortho‑Chloro Conformational Effect

Employ the compound in a systematic halogen‑scanning SAR study comparing 5‑bromo‑2‑chloro, 2‑bromo, and 4‑bromo‑2‑chloro benzamide variants. The ortho‑chloro substituent is expected to restrict amide bond rotation [2], and co‑crystallization or molecular dynamics simulations can validate its effect on CDK2 binding pose. This scenario is critical for teams prioritizing conformational restriction as a strategy for selectivity optimization.

Lipophilicity‑Dependent ADME Profiling: CYP and hERG Liability Assessment

Include the compound in a lipophilicity‑binned ADME panel together with the 2‑bromo analog (XLogP3 4.7), with the target compound representing the higher‑lipophilicity bin (XLogP3 5.3) [3]. Measuring CYP3A4/2D6 inhibition and hERG binding across this 0.6‑log‑unit lipophilicity gradient provides quantitative insight into how the additional chlorine atom impacts off‑target safety liabilities, directly informing the design of development candidates with acceptable therapeutic margins.

Analytical Method Development: Exploiting the Br/Cl Isotopic Signature for Metabolite Tracking

Leverage the compound's distinctive isotopic pattern (exact mass 440.00395 Da, Br/Cl dual‑halogen signature) [4] as a reference standard for developing high‑resolution mass spectrometry methods. This scenario supports drug metabolism and pharmacokinetics (DMPK) groups requiring unambiguous detection of parent compound and metabolites in microsomal incubation or plasma protein binding assays.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.